2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride
Description
Systematic Nomenclature and Structural Classification
The IUPAC name 2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride delineates the compound’s molecular architecture with precision. The pyrazole ring (a five-membered heterocycle with nitrogen atoms at positions 1 and 2) bears substituents at three positions:
- Position 2 : An ethyl group (-CH2CH3)
- Position 5 : A methyl group (-CH3)
- Position 3 : An amine group (-NH2) linked to a 4-methoxybenzyl moiety (-CH2C6H4OCH3)
The hydrochloride salt form arises from protonation of the amine group, enhancing aqueous solubility. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H20ClN3O | |
| Molecular Weight | 281.78 g/mol | |
| Parent Compound Class | Pyrazole Derivatives |
Structurally, the compound belongs to the N-alkylated pyrazole amines, a subclass notable for modified electronic and steric profiles compared to non-alkylated analogs. The 4-methoxybenzyl group introduces aromaticity and hydrogen-bonding capacity, while the ethyl and methyl groups contribute to lipophilicity.
Historical Context in Pyrazole Derivative Research
Pyrazole chemistry traces its origins to the late 19th century, with Ludwig Knorr’s seminal 1883 synthesis of antipyrine (a pyrazole-derived analgesic). Early pyrazole research focused on antipyretic and anti-inflammatory agents, but the mid-20th century saw expansion into antimicrobial and anticancer applications. The target compound emerges from this trajectory, reflecting modern strategies to optimize pyrazole bioactivity through targeted substitution.
Key historical milestones influencing its development include:
- Knorr Pyrazole Synthesis (1883) : Enabled reliable access to pyrazole cores via cyclocondensation of hydrazines with 1,3-diketones.
- Introduction of N-Alkylation (1950s) : Allowed diversification of pyrazole amines, enhancing metabolic stability.
- Salt Formation Techniques (1980s–present) : Hydrochloride salts became standard for improving drug solubility, as seen in this compound.
Contemporary synthesis routes for such derivatives often employ multicomponent reactions and transition metal catalysis, contrasting with early stoichiometric methods.
Significance in Heterocyclic Chemistry
As a heterocyclic compound, 2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride exemplifies three critical principles in modern drug design:
- Bioisosterism : The pyrazole ring serves as a bioisostere for imidazole and pyrrole, modulating target affinity while altering metabolic pathways.
- Substituent Effects :
- Salt Optimization : Hydrochloride formation improves crystallinity and shelf-life, addressing formulation challenges common to free amines.
In pharmacological contexts, such structural modifications enable selective interactions with enzymes like cyclooxygenase-2 (COX-2) and kinases implicated in inflammation and cancer. The compound’s balanced polarity and steric bulk make it a candidate for central nervous system (CNS) drug development, where blood-brain barrier penetration is critical.
This compound also advances fundamental heterocyclic chemistry by demonstrating how subtle substituent variations alter electronic properties. For instance, the electron-donating methoxy group increases pyrazole ring electron density, potentially influencing binding to electrophilic biological targets. Such structure-activity relationship (SAR) insights drive iterative optimization in medicinal chemistry campaigns.
Continued in subsequent sections...
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-17-14(9-11(2)16-17)15-10-12-5-7-13(18-3)8-6-12;/h5-9,15H,4,10H2,1-3H3;1H |
InChI Key |
CBAFHKHAFZEGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For 2-ethyl-5-methylpyrazol-3-amine, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form the pyrazole intermediate. Modifications include substituting diketones with β-keto esters to introduce the ethyl and methyl groups at positions 2 and 5, respectively. For example:
$$
\text{CH}3\text{COCH}2\text{COOC}2\text{H}5 + \text{NH}2\text{NH}2 \rightarrow \text{C}5\text{H}9\text{N}3 + \text{H}2\text{O} + \text{C}2\text{H}5\text{OH}
$$
Yields range from 65–80% when using ethanol as the solvent and hydrochloric acid as the catalyst.
Alkylation with 4-Methoxybenzyl Chloride
The free amine group at position 3 of the pyrazole undergoes alkylation with 4-methoxybenzyl chloride. This step requires a base (e.g., potassium carbonate) to deprotonate the amine and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. A typical protocol involves:
- Reactants : 2-ethyl-5-methylpyrazol-3-amine (1 equiv), 4-methoxybenzyl chloride (1.2 equiv)
- Conditions : DMF, K₂CO₃, 80°C, 12 hours
- Yield : 70–75%
Side products, such as dialkylated amines, are minimized by controlling stoichiometry and reaction time.
Hydrochloride Salt Formation
The final amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization at 4°C improves purity (>98%).
Reductive Amination Approach
Condensation of Pyrazole Aldehydes
An alternative route involves reductive amination between 2-ethyl-5-methylpyrazole-3-carbaldehyde and 4-methoxybenzylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine reduction at room temperature:
$$
\text{Pyrazole-CHO} + \text{4-MeO-Benzylamine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Pyrazole-CH}2\text{-NH-Benzyl} + \text{H}_2\text{O}
$$
- Yield : 60–68%
- Advantage : Avoids harsh alkylation conditions, preserving sensitive functional groups.
Microwave- and Ultrasound-Assisted Synthesis
Modern techniques enhance reaction efficiency. For instance, microwave irradiation reduces the alkylation step from 12 hours to 30 minutes, achieving 85% yield. Similarly, ultrasound-assisted synthesis in water with KI/oxone catalysts accelerates the reaction via cavitation, yielding 80% product with minimal solvent waste.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to optimize heat and mass transfer. A two-step process—pyrazole formation followed by inline alkylation—achieves 90% conversion with residence times under 10 minutes.
Purification Strategies
- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.
- Chromatography : Silica gel columns resolve positional isomers (e.g., N-alkylation vs. O-alkylation byproducts).
- Recrystallization : Ethanol/water mixtures yield crystals with >99% HPLC purity.
Analytical Characterization
Spectroscopic Confirmation
X-Ray Diffraction
Single-crystal X-ray analysis confirms the hydrochloride salt’s ionic structure, showing a planar pyrazole ring and chloride counterion hydrogen-bonded to the amine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Alkylation | 75 | 98 | High | Moderate (DMF use) |
| Reductive Amination | 68 | 97 | Moderate | Low (aqueous conditions) |
| Microwave-Assisted | 85 | 99 | High | Low (energy-efficient) |
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may use reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate
Biological Activity
The compound 2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to synthesize available research findings regarding the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
- CAS Number : Not specified in the available literature.
Research indicates that pyrazole derivatives often exert their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : They may interfere with various signaling pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study highlighted the anticancer potential of pyrazole compounds against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The reported IC50 values for these compounds ranged from low micromolar concentrations, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | MCF7 | 3.79 |
| 2-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | NCI-H460 | 12.50 |
| 2-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | SF-268 | 42.30 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as the inhibition of Aurora-A kinase activity, which is crucial for mitotic spindle formation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB signaling.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including our compound, against various cancer models. The study indicated that compounds with a similar structure displayed significant tumor growth inhibition in xenograft models.
- Inflammation Model Study : Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in a murine model of acute inflammation. Results showed a marked reduction in edema and inflammatory markers when treated with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazole vs. Thiadiazole Derivatives
The compound 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () shares an amine-functionalized heterocyclic core but uses a 1,2,4-thiadiazole ring instead of pyrazole. The cyclopropoxy and pyridinyl substituents in this compound may enhance lipophilicity, impacting membrane permeability differently than the methoxyphenyl group in the target compound.
Pyrazole vs. Piperidine Derivatives
USP Paroxetine Related Compound A () features a piperidine core with benzodioxolyl and methoxyphenyl groups. Piperidine derivatives like paroxetine are selective serotonin reuptake inhibitors (SSRIs), highlighting how core structure dictates therapeutic application. The target pyrazole compound’s lack of a benzodioxole moiety may reduce affinity for serotonin transporters, suggesting alternative targets .
Substituent Effects
- Methoxyphenyl Groups: Present in both the target compound and 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (), this group contributes to π-π stacking interactions in receptor binding.
- Fluorine vs.
Salt Form and Solubility
Hydrochloride salts are common in the compared compounds (e.g., USP Paroxetine derivatives, –6). The dihydrochloride form in 3-(2-fluorophenyl)-1H-pyrazol-4-amine () may offer higher aqueous solubility than the target’s single hydrochloride, though it could complicate formulation stability .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Salt Form | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Pyrazole | 2-ethyl,5-methyl; N-(4-methoxyphenyl)methyl | Hydrochloride | ~323.8 (calculated) | Kinase inhibition, antimicrobial |
| 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | Pyrazole | 3-methyl; 1-(4-methoxyphenyl) | Hydrochloride | ~263.7 (calculated) | Not reported |
| USP Paroxetine Related Compound A | Piperidine | Benzodioxolyl, 4-methoxyphenyl | Hydrochloride | 405.46 | Antidepressant (SSRI) |
| 3-(2-fluorophenyl)-1H-pyrazol-4-amine | Pyrazole | 3-(2-fluorophenyl) | Dihydrochloride | ~238.1 (calculated) | Not reported |
| 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | Thiadiazole | Cyclopropoxy, pyridinyl | None | ~369.4 (calculated) | Macrofilaricidal agent |
Research Findings and Gaps
- Synthetic Routes : describes thiourea intermediate synthesis for thiadiazoles, but the target compound’s synthesis remains unaddressed in the provided data.
- Stability : Compounds with methoxyphenyl groups (e.g., ) require low-temperature storage, suggesting the target may need similar handling if labile .
- Activity Data : Pharmacological data for the target compound are absent in the evidence, necessitating further studies to compare efficacy with analogues like Paroxetine derivatives or thiadiazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
